6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives.
Introduction of the benzyloxy group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with a benzyloxy nucleophile.
Attachment of the 3-chloro-4-fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of the carboxamide group: This step might involve the reaction of the pyrimidine derivative with an amine under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(benzyloxy)-N-(3-chlorophenyl)pyrimidine-4-carboxamide
- 6-(benzyloxy)-N-(4-fluorophenyl)pyrimidine-4-carboxamide
- 6-(benzyloxy)-N-(3-chloro-4-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
The presence of both the 3-chloro and 4-fluoro substituents on the phenyl ring, along with the benzyloxy group on the pyrimidine core, may confer unique biological properties and reactivity compared to similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-14-8-13(6-7-15(14)20)23-18(24)16-9-17(22-11-21-16)25-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTWURNHVVHFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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